molecular formula C7H9NO3S B019377 Methyl-3-ethoxyisothiazole-5-carboxylate CAS No. 170953-74-9

Methyl-3-ethoxyisothiazole-5-carboxylate

Cat. No.: B019377
CAS No.: 170953-74-9
M. Wt: 187.22 g/mol
InChI Key: GWLLUZJZWBKEDB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl-3-ethoxyisothiazole-5-carboxylate involves several steps. One common method includes the reaction of ethyl isothiocyanate with methyl 3-aminocrotonate under specific conditions to form the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl-3-ethoxyisothiazole-5-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl-3-ethoxyisothiazole-5-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in studies related to enzyme inhibition and protein interactions.

    Medicine: Research involving this compound includes its potential use in drug development and therapeutic applications.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Methyl-3-ethoxyisothiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Methyl-3-ethoxyisothiazole-5-carboxylate can be compared with other similar compounds such as:

  • Methyl-3-ethoxyisothiazole-4-carboxylate
  • Ethyl-3-ethoxyisothiazole-5-carboxylate
  • Methyl-3-methoxyisothiazole-5-carboxylate

These compounds share similar structures but differ in their functional groups, which can lead to variations in their chemical properties and reactivity .

Properties

IUPAC Name

methyl 3-ethoxy-1,2-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-3-11-6-4-5(12-8-6)7(9)10-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLLUZJZWBKEDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NSC(=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Methyl-3-ethoxyisothiazole-5-carboxylate in the synthesis of tritium-labeled thiomuscimol?

A1: this compound serves as a crucial intermediate in the multi-step synthesis of tritium-labeled thiomuscimol []. This compound undergoes reduction with sodium borotritide, introducing the tritium label, and ultimately leading to the formation of the desired 5-amino[3H]2methyl‐3‐isothiazolol (thiomuscimol). This radiolabeled version of thiomuscimol is a valuable tool for studying GABAA receptors.

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